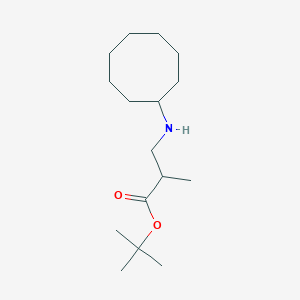

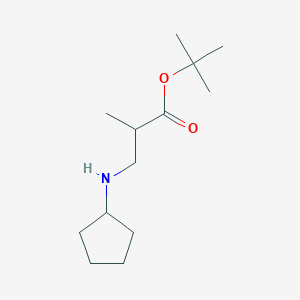

![molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3](/img/structure/B6340326.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, also known as TB3DPA, is a synthetic compound of interest to scientists and researchers due to its potential applications in biochemistry and physiology. TB3DPA is an alkylamino acid derivative that is used in a variety of experiments and studies, and it is a relatively new compound that has been studied extensively in recent years.

科学的研究の応用

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, leading to the formation of new carbon-nitrogen bonds. The presence of tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate enhances the efficiency of these transformations .

Reactant in Preparation of Sulfonate Phenol Ligands

Researchers utilize this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. By incorporating tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, scientists can tailor the ligand properties for specific applications .

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst in these processes, enabling the formation of complex cyclic structures with high stereoselectivity. The presence of the tert-butyl group influences the regioselectivity and enantioselectivity of the reaction .

Single-Site Catalyst Precursors for Ring-Opening Reactions

In ring-opening reactions, the cleavage of cyclic compounds leads to linear products. Tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate serves as a precursor for single-site catalysts in these transformations. These catalysts exhibit high activity and selectivity, making them valuable tools in polymerization and other synthetic processes .

Other Potential Applications

While the above applications highlight key areas, researchers continue to explore additional uses for this compound. Its unique structural features and reactivity may find applications in fields such as medicinal chemistry, materials science, and catalysis .

特性

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKWXUJBWVTAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)